molecular formula C15H12Cl2N4O B3329947 N5-(2-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 649664-91-5

N5-(2-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B3329947
CAS RN: 649664-91-5
M. Wt: 335.2 g/mol
InChI Key: WQDFEKWGQUMXFA-UHFFFAOYSA-N
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Description

“N5-(2-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic compound that contains several functional groups and rings. It includes a pyrazolo[3,4-b]pyridine ring, which is a bicyclic compound containing a pyrazole ring fused to a pyridine ring . This structure is often found in various pharmaceutical compounds due to its ability to readily form stable compounds with desirable properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated pyrazolo[3,4-b]pyridine system. The chlorophenyl and carboxamide groups are likely to project out of this plane .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-withdrawing chloro groups and the electron-donating methyl groups. The carboxamide group could potentially undergo hydrolysis, and the compound could participate in electrophilic aromatic substitution reactions at the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents. The compound is likely to have a relatively high melting point due to the presence of the rigid bicyclic system .

Mechanism of Action

Future Directions

Future research could explore the potential biological activities of this compound, given the known activities of similar pyrazolo[3,4-b]pyridine derivatives . Additionally, modifications to the structure could be explored to enhance its pharmacological properties .

properties

IUPAC Name

4-chloro-N-(2-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O/c1-8-12-13(17)9(7-18-14(12)21(2)20-8)15(22)19-11-6-4-3-5-10(11)16/h3-7H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDFEKWGQUMXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N5-(2-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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N5-(2-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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N5-(2-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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N5-(2-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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N5-(2-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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N5-(2-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

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